molecular formula C14H12N2O2S B172987 1-Tosyl-1H-benzo[d]imidazole CAS No. 15728-44-6

1-Tosyl-1H-benzo[d]imidazole

Cat. No.: B172987
CAS No.: 15728-44-6
M. Wt: 272.32 g/mol
InChI Key: RVEFLPWSRYGYOL-UHFFFAOYSA-N
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Description

1-Tosyl-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Tosyl-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with toluene-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which helps to neutralize the hydrogen chloride produced during the reaction . The general reaction scheme is as follows:

Benzimidazole+Toluene-4-sulfonyl chlorideThis compound+HCl\text{Benzimidazole} + \text{Toluene-4-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Benzimidazole+Toluene-4-sulfonyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Tosyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

1-Tosyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Tosyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

1-Tosyl-1H-benzo[d]imidazole can be compared with other benzenesulfonamides, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-6-8-12(9-7-11)19(17,18)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEFLPWSRYGYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353623
Record name 1-(Toluene-4-sulfonyl)-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15728-44-6
Record name 1-(Toluene-4-sulfonyl)-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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